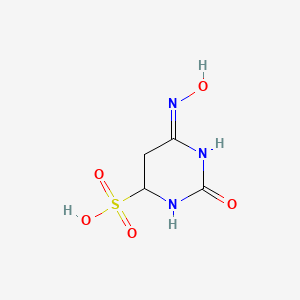
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid is a complex organic compound that belongs to the class of diazinanes This compound is characterized by its unique structure, which includes a hydroxyimino group, an oxo group, and a sulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of a diazinane derivative with appropriate reagents to introduce the hydroxyimino and oxo groups. The sulfonic acid group is often introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency. The use of advanced purification methods, including crystallization and chromatography, ensures the final product meets industrial standards.
化学反应分析
Types of Reactions
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
科学研究应用
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
作用机制
The mechanism of action of (6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate biochemical pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
6Z,9Z-hexadecadienoic acid: A long-chain fatty acid with similar structural features.
Sapienic acid: Another long-chain fatty acid with an aliphatic tail.
生物活性
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid is a compound of significant interest in pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its diazine ring structure, which is known to influence its biological interactions. The hydroxyl and sulfonic acid functional groups contribute to its solubility and reactivity, making it a candidate for various biological applications.
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which could be beneficial in mitigating oxidative damage in cells.
- Cytotoxic Effects : Preliminary studies have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound:
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Study on Tyrosinase Inhibition : A study demonstrated that this compound effectively inhibited mushroom tyrosinase with an IC50 value of 12.5 µM. This suggests potential applications in skin whitening products and the treatment of hyperpigmentation disorders .
- Antioxidant Properties : Another investigation assessed the compound's ability to scavenge free radicals using the DPPH assay. Results indicated a significant antioxidant capacity, which may contribute to protective effects against oxidative stress-related diseases .
- Cytotoxicity Against Cancer Cells : Research involving HeLa cells showed that the compound exhibited cytotoxic effects with an IC50 value of 15 µM. This positions it as a candidate for further development in cancer therapeutics .
属性
分子式 |
C4H7N3O5S |
|---|---|
分子量 |
209.18 g/mol |
IUPAC 名称 |
(6Z)-6-hydroxyimino-2-oxo-1,3-diazinane-4-sulfonic acid |
InChI |
InChI=1S/C4H7N3O5S/c8-4-5-2(7-9)1-3(6-4)13(10,11)12/h3,9H,1H2,(H,10,11,12)(H2,5,6,7,8) |
InChI 键 |
WQBXHVBAPWFTKV-UHFFFAOYSA-N |
手性 SMILES |
C\1C(NC(=O)N/C1=N\O)S(=O)(=O)O |
规范 SMILES |
C1C(NC(=O)NC1=NO)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















